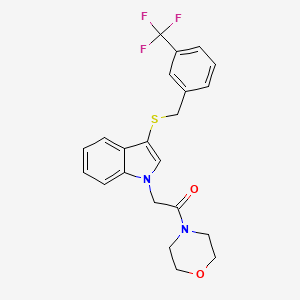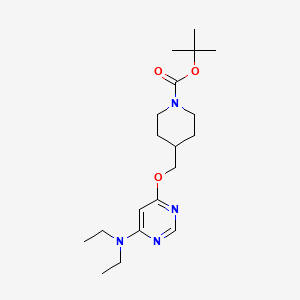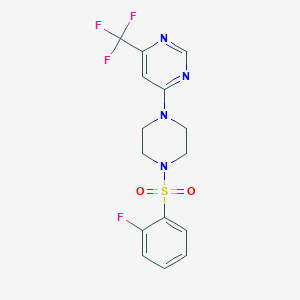![molecular formula C22H16F2N6O3S B2579664 5-(3,4-difluorophenyl)-6-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1112348-47-6](/img/no-structure.png)
5-(3,4-difluorophenyl)-6-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-difluorophenyl)-6-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C22H16F2N6O3S and its molecular weight is 482.47. The purity is usually 95%.
BenchChem offers high-quality 5-(3,4-difluorophenyl)-6-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,4-difluorophenyl)-6-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activities
This compound belongs to a broader class of pyrazolo[3,4-d]pyrimidine derivatives, which have been extensively studied for their antimicrobial properties. Research has shown that certain derivatives within this class exhibit moderate to outstanding antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These findings suggest potential applications of these compounds in developing new chemotherapeutic agents to combat microbial infections (El-sayed et al., 2017).
Anticancer and Anti-5-lipoxygenase Agents
Another area of research has explored the anticancer and anti-5-lipoxygenase activities of pyrazolo[3,4-d]pyrimidine derivatives. A series of these compounds has been synthesized and evaluated for their ability to inhibit cancer cell growth and 5-lipoxygenase, an enzyme involved in inflammation and cancer. Some derivatives showed promising results in cytotoxic assays against cancer cell lines and in inhibiting 5-lipoxygenase, indicating their potential as therapeutic agents for cancer and inflammatory diseases (Rahmouni et al., 2016).
Anticancer Agents with Specific Moieties
Research into novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives has demonstrated that some compounds exhibit higher anticancer activity than reference drugs like doxorubicin. These studies highlight the potential of such derivatives as anticancer agents, with specific chemical moieties contributing to their efficacy (Hafez et al., 2016).
Anti-inflammatory Activities
The synthesis and evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives have demonstrated significant anti-inflammatory activities. These compounds, including various heterocyclic derivatives, have been tested for their ability to inhibit prostaglandin, a key mediator of inflammation. The results indicated that most compounds exhibited significant anti-inflammatory effects, comparable to celecoxib, a known anti-inflammatory drug. This suggests the therapeutic potential of these compounds in treating inflammatory conditions (Fahmy et al., 2012).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3,4-difluorophenyl)-6-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is the 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-thiol, which is synthesized from 3-ethoxybenzohydrazide and carbon disulfide. The second intermediate is the 5-(3,4-difluorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, which is synthesized from 3,4-difluoroaniline and 2-cyano-4,5-dimethylthiazole. These two intermediates are then coupled together using a nucleophilic substitution reaction to form the final product.", "Starting Materials": [ "3-ethoxybenzohydrazide", "carbon disulfide", "3,4-difluoroaniline", "2-cyano-4,5-dimethylthiazole" ], "Reaction": [ "Synthesis of 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-thiol:", "- React 3-ethoxybenzohydrazide with carbon disulfide in the presence of a base such as potassium hydroxide to form the intermediate 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-thiol.", "- Purify the intermediate by recrystallization.", "Synthesis of 5-(3,4-difluorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one:", "- React 3,4-difluoroaniline with 2-cyano-4,5-dimethylthiazole in the presence of a base such as potassium carbonate to form the intermediate 5-(3,4-difluorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.", "- Purify the intermediate by recrystallization.", "Coupling of intermediates:", "- React the intermediate 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-thiol with the intermediate 5-(3,4-difluorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in the presence of a base such as potassium carbonate to form the final product.", "- Purify the final product by recrystallization." ] } | |
CAS番号 |
1112348-47-6 |
製品名 |
5-(3,4-difluorophenyl)-6-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
分子式 |
C22H16F2N6O3S |
分子量 |
482.47 |
IUPAC名 |
5-(3,4-difluorophenyl)-6-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H16F2N6O3S/c1-2-32-14-5-3-4-12(8-14)19-26-18(33-29-19)11-34-22-27-20-15(10-25-28-20)21(31)30(22)13-6-7-16(23)17(24)9-13/h3-10H,2,11H2,1H3,(H,25,28) |
InChIキー |
IWOWIDFHAJSVDH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC(=C(C=C5)F)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2579585.png)
![(E)-4-(Dimethylamino)-N-[2-(oxolan-3-yl)-1-phenylethyl]but-2-enamide](/img/structure/B2579586.png)
![2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2579588.png)
![isopropyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2579590.png)

![2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-chlorophenyl)acetamide](/img/structure/B2579595.png)


![1-(4-ethoxyphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2579600.png)
![2-chloro-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B2579602.png)